![molecular formula C13H10Cl2FNO2S B12128568 3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B12128568.png)

3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

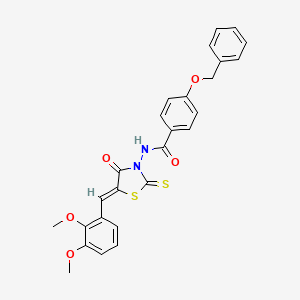

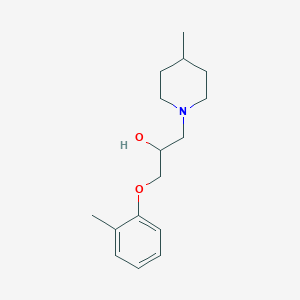

La 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida es un compuesto químico que pertenece a la clase de las sulfonamidas. Las sulfonamidas son conocidas por su amplia gama de aplicaciones, particularmente en química medicinal como agentes antibacterianos. Este compuesto presenta un anillo de benceno sustituido con átomos de cloro en las posiciones 3 y 4, un grupo fluorofenil en la posición N y un grupo sulfonamida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida típicamente implica múltiples pasos:

Materiales de partida: La síntesis comienza con 3,4-diclorobenceno y 4-fluorobencilamina.

Sulfonación: El 3,4-diclorobenceno se somete a sulfonación para introducir el grupo sulfonamida.

Reacción de acoplamiento: El intermedio sulfonado se acopla luego con 4-fluorobencilamina en condiciones apropiadas para obtener el producto final.

Métodos de Producción Industrial

En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida puede experimentar diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: Los átomos de cloro en el anillo de benceno pueden ser sustituidos por otros nucleófilos.

Oxidación y Reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de benceno sustituidos.

Aplicaciones Científicas De Investigación

La 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida tiene varias aplicaciones de investigación científica:

Química Medicinal: Se estudia por sus posibles propiedades antibacterianas y como un compuesto principal para desarrollar nuevos fármacos.

Investigación Biológica: Utilizado en estudios para comprender su interacción con objetivos biológicos.

Aplicaciones Industriales: Employed in the synthesis of more complex chemical entities used in various industries.

Mecanismo De Acción

El mecanismo de acción de la 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir enzimas bacterianas, evitando así el crecimiento bacteriano. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el sistema biológico involucrado.

Comparación Con Compuestos Similares

Compuestos Similares

- 3,4-Dichloro-N-[(4-fluorophenyl)methyl]benzamide

- 3,4-Dichloro-N-(4-fluorophenyl)benzenesulfonamide

Unicidad

La 3,4-dicloro-N-[(4-fluorofenil)metil]benceno-1-sulfonamida es única debido a la presencia de ambos sustituyentes cloro y flúor, que pueden influir significativamente en su reactividad química y actividad biológica. El grupo sulfonamida también confiere propiedades específicas que lo hacen valioso en química medicinal.

Propiedades

Fórmula molecular |

C13H10Cl2FNO2S |

|---|---|

Peso molecular |

334.2 g/mol |

Nombre IUPAC |

3,4-dichloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C13H10Cl2FNO2S/c14-12-6-5-11(7-13(12)15)20(18,19)17-8-9-1-3-10(16)4-2-9/h1-7,17H,8H2 |

Clave InChI |

JJRYXTWLYFYHCS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)

![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)

![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)

![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)

![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)

![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12128578.png)